Hongoquercin A

Description

Structure

3D Structure

Properties

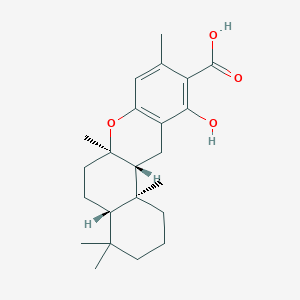

Molecular Formula |

C23H32O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(4aS,6aR,12aR,12bS)-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid |

InChI |

InChI=1S/C23H32O4/c1-13-11-15-14(19(24)18(13)20(25)26)12-17-22(4)9-6-8-21(2,3)16(22)7-10-23(17,5)27-15/h11,16-17,24H,6-10,12H2,1-5H3,(H,25,26)/t16-,17+,22-,23+/m0/s1 |

InChI Key |

NGQPPHRBPAZXBM-VQDLLJBESA-N |

Isomeric SMILES |

CC1=CC2=C(C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C)C(=C1C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCCC(C4CCC3(O2)C)(C)C)C)C(=C1C(=O)O)O |

Synonyms |

hongoquercin A |

Origin of Product |

United States |

Foundational & Exploratory

Hongoquercin A: A Technical Guide to its Discovery, Fungal Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hongoquercin A, a sesquiterpenoid antibiotic. It details the discovery of this natural product, the methodology for its isolation from the producing fungal strain, and its biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Executive Summary

This compound is a tetracyclic meroterpenoid with notable antibacterial properties. First isolated from an unidentified fungus, LL-23G227, it exhibits moderate activity against Gram-positive bacteria.[1][2] Its unique chemical structure, combining a sesquiterpenoid and a polyketide-derived aromatic ring, has made it a subject of interest for both natural product chemists and synthetic organic chemists. This guide summarizes the key scientific findings related to this compound, presenting the available quantitative data, detailed experimental protocols for its isolation, and visualizations of the experimental workflow.

Discovery and Producing Organism

This compound, along with its analog Hongoquercin B, was discovered as a secondary metabolite produced by the fermentation of an unidentified fungal strain designated LL-23G227.[1] The producing organism has been identified as a member of the fungal kingdom, though further taxonomic classification is not detailed in the initial discovery publications. Fungi are a well-established source of novel bioactive compounds, including a wide array of antibacterial agents.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the fungal strain LL-23G227. The fermentation conditions have been optimized to maximize the yield of the target compound.

Fermentation Parameters

The following table summarizes the key parameters for the fermentation process.

| Parameter | Optimal Condition | Notes |

| Producing Organism | Unidentified Fungus LL-23G227 | |

| Production Temperature | ~22°C | Growth was observed at 15°C, but was delayed.[1] |

| Culture Medium | Not specified in detail, but is an optimal medium. | Addition of dextrose to the growth media was found to increase the production of Hongoquercin B.[1] |

| This compound Titer | ~2.1 g/liter | In the optimal medium.[1] |

| Hongoquercin B Titer | ~0.02 g/liter | In the optimal medium.[1] |

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation: A vegetative mycelial suspension of the fungus LL-23G227 is prepared in a suitable seed medium.

-

Production Culture: The production medium is inoculated with the seed culture.

-

Incubation: The fermentation is carried out in shake flasks or fermenters at approximately 22°C with adequate aeration.

-

Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvest: Once the peak titer is reached, the fermentation broth is harvested for extraction.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic purification steps.

Experimental Protocol: Extraction and Isolation

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The organic phase, containing this compound and other metabolites, is separated from the aqueous phase and the mycelial mass.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Initial Fractionation: Column chromatography using silica gel or a reversed-phase sorbent (e.g., C18) to separate the components of the crude extract into fractions of decreasing polarity.

-

Fine Purification: Further purification of the this compound-containing fractions is achieved using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water.

-

-

Purity Assessment: The purity of the isolated this compound is determined by analytical HPLC and spectroscopic methods.

Structure Elucidation and Physicochemical Properties

The chemical structure of this compound was determined through extensive spectroscopic analysis.[2] It is characterized as a sesquiterpenoid antibiotic.[2]

Spectroscopic Data

The following table summarizes the key types of spectroscopic data used for the structure elucidation of this compound.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data provide information on the carbon-hydrogen framework of the molecule. 2D NMR experiments (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. |

| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores in the molecule. |

Biological Activity of this compound

This compound exhibits moderate antibacterial activity, primarily against Gram-positive bacteria.[1][2]

Antibacterial Spectrum

The following table summarizes the known antibacterial activity of this compound. (Note: Specific MIC values are not available in the provided search results, but the qualitative activity is reported).

| Bacterial Type | Activity Level |

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Not reported to be significant |

Mechanism of Action

Preliminary mechanistic studies suggest that this compound acts by causing membrane damage.[1] This mode of action was proposed based on studies conducted with an E. coli strain that is hypersensitive to membrane-active agents.[1] Further evidence for a membrane-disrupting mechanism is the observation that this compound can lyse human red blood cells, indicating a similar effect on eukaryotic cell membranes.[1]

Visualizations

This compound Discovery and Isolation Workflow

Caption: Workflow for the discovery and isolation of this compound.

Conclusion

This compound represents an interesting class of fungal-derived sesquiterpenoid antibiotics. The information presented in this technical guide provides a foundation for further research into its biosynthesis, total synthesis of analogs, and a more detailed investigation of its mechanism of action and potential therapeutic applications. The provided protocols for fermentation and isolation can serve as a starting point for researchers aiming to produce and study this compound.

References

The Enigmatic Blueprint of Hongoquercin A: A Technical Guide to Its Putative Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hongoquercin A, a fungal meroterpenoid with notable antibacterial properties, presents a fascinating case study in the biosynthesis of complex natural products. Despite its discovery and the completion of several elegant total syntheses, the precise enzymatic machinery responsible for its construction within the producing organism remains uncharacterized. The producing fungus, designated LL-23G227, has not been fully identified, and its genome is not publicly available. Consequently, the biosynthetic gene cluster for this compound has yet to be identified and experimentally validated.

This technical guide provides an in-depth overview of the hypothesized biosynthetic pathway of this compound. This pathway is inferred from biomimetic total synthesis studies, which provide strong chemical precedent for the key biosynthetic steps. We will explore the likely precursors, the proposed enzymatic transformations, and the general experimental strategies that would be employed to elucidate this pathway. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis of this compound and related fungal meroterpenoids, providing a roadmap for future research in this area.

The Proposed Biosynthetic Precursors

This compound is a hybrid natural product, possessing a molecular scaffold derived from both the polyketide and terpenoid pathways. The likely precursors are:

-

A Polyketide-Derived Aromatic Moiety: A resorcylic acid derivative is the proposed polyketide precursor. This is consistent with the biosynthesis of many other fungal meroterpenoids.

-

A Terpenoid Moiety: Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the putative terpenoid precursor that forms the decalin ring system.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzyme-catalyzed reactions, culminating in a key intramolecular [4+2] cycloaddition. The following sections detail the likely enzymatic steps.

Assembly of the Polyketide Precursor

The resorcylic acid core is likely assembled by a Type I Polyketide Synthase (PKS) . These large, multifunctional enzymes catalyze the iterative condensation of acyl-CoA units. In this case, the PKS would likely utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to build a polyketide chain that is subsequently cyclized and aromatized to form the resorcylic acid scaffold.

Prenylation of the Aromatic Core

A prenyltransferase (PT) is hypothesized to catalyze the attachment of the farnesyl group from FPP to the polyketide-derived aromatic ring. This is a common strategy in meroterpenoid biosynthesis to link the two precursor pathways.

The Key Cyclization: A Putative Intramolecular Diels-Alder Reaction

The defining structural feature of this compound is its tetracyclic ring system. Biomimetic syntheses strongly support the hypothesis that this is formed through an intramolecular Diels-Alder reaction . This [4+2] cycloaddition would involve the farnesyl side chain acting as the diene and a double bond within the polyketide-derived portion acting as the dienophile. It is plausible that this reaction is catalyzed by a dedicated Diels-Alderase enzyme to control the stereochemistry of the final product. The existence of such enzymes in fungal secondary metabolism is an area of active research.

Final Tailoring Steps

Following the key cyclization, additional tailoring enzymes , such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases, would likely be required to install the final functional groups on the this compound scaffold.

Visualizing the Putative Pathway and Experimental Workflow

Diagram 1: Hypothesized Biosynthetic Pathway of this compound

Caption: A diagram of the hypothesized biosynthetic pathway of this compound.

Diagram 2: General Experimental Workflow for Pathway Elucidation

Caption: A general workflow for the elucidation of a fungal natural product biosynthetic pathway.

Quantitative Data Summary

Due to the fact that the this compound biosynthetic gene cluster has not been identified and no enzymatic studies have been performed, there is currently no quantitative data available on this pathway. Future research following the experimental workflow outlined above will be necessary to generate data on enzyme kinetics, precursor incorporation rates, and product yields.

Detailed Methodologies for Key Experiments

The following sections describe the general protocols for the key experiments that would be required to elucidate the this compound biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster

-

Genome Sequencing: High-quality genomic DNA would be extracted from the producing fungus, LL-23G227. The genome would then be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs). The search would focus on BGCs containing a Type I PKS gene in proximity to a terpene cyclase and/or a prenyltransferase gene.

-

Homology Analysis: The predicted protein sequences from the candidate BGC would be compared to known enzymes from other fungal meroterpenoid pathways to further support their putative functions.

Functional Characterization of the Gene Cluster and Individual Enzymes

-

Heterologous Expression: The entire predicted BGC would be cloned into a suitable fungal expression host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host would confirm the identity of the gene cluster.

-

Gene Knockout Studies: Individual genes within the identified BGC in the native producer (if genetically tractable) or the heterologous host would be deleted or silenced. The resulting changes in the metabolite profile would be analyzed by LC-MS to determine the function of each gene. For example, knockout of the PKS gene would be expected to abolish production of this compound and all pathway intermediates.

-

In Vitro Enzyme Assays:

-

Each putative biosynthetic enzyme would be individually cloned and expressed in a suitable host (e.g., E. coli or S. cerevisiae) and purified.

-

The purified enzymes would be incubated with their predicted substrates to confirm their catalytic activity. For instance, the purified PKS would be supplied with acetyl-CoA, malonyl-CoA, and NADPH to test for the formation of the resorcylic acid intermediate. The purified prenyltransferase would be incubated with the resorcylic acid intermediate and FPP to confirm the formation of the prenylated intermediate. The putative Diels-Alderase would be tested with the prenylated intermediate to observe the formation of the cyclized product.

-

The products of these enzymatic reactions would be analyzed by HPLC, LC-MS, and NMR to confirm their structures.

-

Precursor Incorporation Studies

-

Isotopic Labeling: The producing fungus would be cultured in the presence of isotopically labeled precursors, such as [1-¹³C]-acetate, [¹³C]-methyl-L-methionine, or ¹³C-labeled mevalonate.

-

Analysis: this compound would be isolated from these cultures, and the incorporation of the isotopic labels would be analyzed by mass spectrometry and NMR spectroscopy. This would definitively confirm the polyketide and terpenoid origins of the different parts of the molecule.

Future Outlook

The elucidation of the this compound biosynthetic pathway promises to unveil novel enzymatic chemistry, potentially including a new fungal Diels-Alderase. The identification and characterization of the complete set of biosynthetic enzymes will not only provide fundamental insights into the biosynthesis of complex meroterpenoids but also open up opportunities for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The roadmap outlined in this guide provides a clear path forward for the scientific community to unravel the biosynthetic secrets of this intriguing natural product.

Hongoquercin A: A Technical Guide on its Antibacterial Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin A, a sesquiterpenoid antibiotic isolated from the unidentified fungus LL-23G227, has demonstrated moderate antibacterial activity specifically targeting Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its efficacy against Gram-positive pathogens. The document outlines the likely mechanism of action, presents available quantitative data, and details standardized experimental protocols for the evaluation of its antimicrobial properties. Visual diagrams are included to elucidate key experimental workflows and the proposed mechanism of action.

Introduction

This compound is a natural product belonging to the sesquiterpenoid class of compounds.[1][2] First isolated from the fermentation extracts of an unidentified fungus, LL-23G227, it has been identified as a potential antibacterial agent.[1] Early studies have indicated that this compound exhibits a selective, moderate level of activity against Gram-positive bacteria.[1][2] The primary mode of its bactericidal action is believed to be the disruption of the bacterial cell membrane.[1] This guide aims to consolidate the available scientific information on this compound, providing a technical resource for researchers engaged in the discovery and development of novel antibacterial agents.

Quantitative Data on Antibacterial Activity

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other antibacterial sesquiterpenoids against a range of Gram-positive bacteria. This data is presented to provide a contextual understanding of the potential potency of this class of compounds.

| Sesquiterpenoid Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 2 | Staphylococcus aureus | 15.4 | [1] |

| Compound 3 | Staphylococcus aureus | 13.6 | [1] |

| Compound 33 | Staphylococcus aureus | 62.5 | [1] |

| Compound 33 | Enterobacter faecalis | 125 | [1] |

| Compound 34 | Staphylococcus aureus | 62.5 | [1] |

| Compound 34 | Enterobacter faecalis | 125 | [1] |

| Compound 35 | Enterobacter faecalis | 150-300 | [1] |

| Compound 36 | Enterobacter faecalis | 150-300 | [1] |

| Compound 70 | Staphylococcus aureus | 128 | [1] |

| Compound 99 | Micrococcus luteus | 0.5 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the antibacterial activity and mechanism of action of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (or test compound)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

-

Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted this compound.

-

Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Assessment of Bacterial Membrane Damage

This protocol outlines a method to investigate if a compound's antibacterial activity is due to the disruption of the bacterial cell membrane.

Materials:

-

This compound (or test compound)

-

Gram-positive bacterial strain

-

Phosphate-buffered saline (PBS)

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase as described in the MIC protocol.

-

Harvest the cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the bacterial pellet in PBS to a defined optical density (e.g., OD600 of 0.1).

-

-

Treatment with this compound:

-

Treat the bacterial suspension with this compound at its MIC and supra-MIC concentrations.

-

Include an untreated control (bacterial suspension in PBS) and a positive control for membrane damage (e.g., treatment with 70% isopropanol).

-

Incubate the samples at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Staining:

-

Add the SYTO 9 and propidium iodide fluorescent stains to each sample according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes.

-

-

Analysis:

-

Measure the fluorescence of each sample using a fluorometer with appropriate excitation and emission wavelengths for SYTO 9 (green fluorescence) and propidium iodide (red fluorescence).

-

Alternatively, visualize the stained bacteria using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

-

Proposed Mechanism of Action: Membrane Disruption

The available evidence strongly suggests that this compound exerts its bactericidal effect by compromising the integrity of the bacterial cell membrane.[1] This mechanism is common among lipophilic compounds like many sesquiterpenoids, which can intercalate into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The lytic activity of this compound against human red blood cells further supports this membrane-disrupting hypothesis.[1]

References

Hongoquercin A: An In-Depth Technical Guide on the Core Mechanism of Action as an Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin A is a sesquiterpenoid antibiotic first isolated from the unidentified fungus LL-23G227.[1][2] Initial mechanistic studies have suggested that its primary mode of action against bacteria is the disruption of the cell membrane.[1] This technical guide synthesizes the available, albeit limited, information on this compound's antibiotic activity and proposed mechanism. It further provides generalized experimental protocols and conceptual workflows to encourage and guide future in-depth research into this compound's potential as a therapeutic agent. The core focus of this document is to present the foundational knowledge and outline a path for the comprehensive elucidation of its antibacterial properties.

Core Mechanism of Action: Membrane Damage

As a sesquiterpenoid, this compound possesses a hydrophobic structure, which is a common characteristic of many membrane-active antimicrobial compounds.[3][4] It is hypothesized that the hydrophobic nature of this compound facilitates its insertion into the bacterial phospholipid bilayer. This insertion likely disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis.[5]

Currently, there are no publicly available studies detailing specific interactions with membrane components, effects on membrane potential, or the formation of pores or channels. The proposed mechanism is based on the observed phenotype of cell lysis.[1]

Data Presentation: Antibacterial Activity

The antibacterial activity of this compound has been described as moderate, with a noted efficacy against Gram-positive bacteria.[1][2] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not available in the current literature. The table below summarizes the reported qualitative activity.

| Bacterial Type | Observed Activity | Reference |

| Gram-positive bacteria | Moderate activity | [1][2] |

| Escherichia coli imp strain | Bactericidal action | [1] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound have not been published. However, based on the description of the findings, standard microbiological techniques were likely employed. To facilitate further research, a detailed, generalized protocol for assessing antibiotic-induced membrane damage is provided below.

Protocol: Assessment of Bacterial Membrane Integrity using SYTOX Green Assay

This protocol describes a method to determine if an antibiotic, such as this compound, damages the bacterial cytoplasmic membrane, making it permeable to the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.

1. Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

-

This compound stock solution (in a suitable solvent like DMSO).

-

SYTOX Green stain (e.g., 5 mM solution in DMSO).

-

Phosphate-buffered saline (PBS).

-

Positive control (e.g., a known membrane-damaging agent like Polymyxin B).

-

Negative control (vehicle, e.g., DMSO).

-

96-well black, clear-bottom microplates.

-

Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm).

2. Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking. The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.5.

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the washed bacterial suspension to each well.

-

Add 50 µL of PBS containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC, if known, or a range of concentrations if MIC is unknown). Include wells for the positive and negative controls.

-

Add SYTOX Green to each well to a final concentration of 5 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature in the dark for 30-60 minutes.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only PBS and SYTOX Green.

-

Normalize the fluorescence values to the positive control (100% permeabilization) and negative control (0% permeabilization).

-

Plot the normalized fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on membrane permeability.

-

Mandatory Visualizations

The following diagrams illustrate the proposed workflow for investigating the mechanism of action of a novel antibiotic like this compound.

Conclusion and Future Directions

The current body of knowledge identifies this compound as a sesquiterpenoid antibiotic with moderate activity against Gram-positive bacteria, likely acting through the disruption of the cell membrane.[1][2] However, the initial findings from over two decades ago have not been substantially built upon, leaving a significant gap in our understanding of this compound.

To validate this compound as a potential antibiotic lead, the following research is imperative:

-

Comprehensive Activity Spectrum: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Detailed Mechanistic Studies: Utilization of modern biophysical and imaging techniques, such as those outlined in the experimental protocol section, to confirm and detail the membrane-damaging effects. This includes assessing membrane potential, lipid interaction, and pore formation.

-

Toxicity and Selectivity: In-depth evaluation of its hemolytic activity and cytotoxicity against various mammalian cell lines to determine its therapeutic index.

-

Target Identification: If the mechanism is more specific than general membrane disruption, studies to identify the precise molecular target within the bacterial cell are needed.

Further investigation into this compound and its analogues could provide a novel scaffold for the development of new antibiotics, particularly those targeting the challenging landscape of Gram-positive pathogens.

References

- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. resources.biomol.com [resources.biomol.com]

Hongoquercin A: A Technical Guide to its Fungal Origin, Production, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin A is a bioactive meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway involving both polyketide and terpenoid precursors. First isolated in 1998, it is distinguished by a complex tetracyclic structure comprising a sesquiterpenoid-derived decalin-dihydrobenzopyran ring system. This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, by a proposed mechanism of membrane damage.[1][2] This technical guide provides a comprehensive overview of the known natural sources, production parameters, and the putative biosynthetic pathway of this compound.

Natural Sources and Fungal Strains

This compound is a fungal metabolite. To date, the exclusive producing organism identified in the scientific literature is an unidentified terrestrial fungus designated as strain LL-23G227.[3][4][5] While one of the initial discovery papers mentions the producing organism under the phylum Helminthosporium, a more detailed taxonomic classification of strain LL-23G227 is not publicly available.[2]

Quantitative Production Data

The production of this compound and its congener, Hongoquercin B, has been quantified from fermentation cultures of the fungus LL-23G227. The optimal temperature for antibiotic production was found to be approximately 22°C.[3][5] While growth was observed at 15°C, the production was delayed.[3][5] The reported titers in an optimized fermentation medium are summarized below.

| Compound | Titer (g/L) |

| This compound | ~ 2.1 |

| Hongoquercin B | ~ 0.02 |

| Table 1: Production titers of Hongoquercins from fungus LL-23G227 in optimal medium.[3][5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation and purification of this compound are not fully detailed in the available scientific literature. However, based on the published findings and standard practices in natural product chemistry, a generalized workflow can be outlined.

Fermentation

The production of this compound is achieved through submerged fermentation of the fungal strain LL-23G227.

-

Producing Strain: Unidentified fungus LL-23G227.

-

Fermentation Type: Submerged liquid fermentation.

-

Temperature: The optimal temperature for production is 22°C.[3][5]

-

Medium: The specific composition of the "optimum medium" used to achieve the titers listed in Table 1 is not specified in the cited literature. However, fungal fermentation media for secondary metabolite production typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. It was noted that the addition of dextrose to the growth media specifically increased the production of Hongoquercin B.[3][5]

-

Incubation: Aerobic fermentation is carried out in shake flasks or bioreactors for a period sufficient for biomass growth and secondary metabolite production, which can range from several days to weeks.

Isolation and Purification

This compound is isolated from the fermentation extracts.[2][3] The process involves extraction of the whole broth or separated mycelium and culture filtrate, followed by chromatographic separation.

-

Harvesting: At the end of the fermentation period, the culture broth, containing both the mycelium and the liquid medium, is harvested.

-

Extraction: The whole broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more stages of chromatography to isolate this compound. The use of High-Pressure Liquid Chromatography (HPLC) has been explicitly mentioned for this purpose.[3][5] A typical purification sequence would involve:

-

Initial Fractionation: Separation of the crude extract using silica gel column chromatography with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).

-

Fine Purification: Further purification of the this compound-containing fractions using reverse-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.

-

-

Characterization: The final purified compound's structure is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Proposed Biosynthetic Pathway

The chemical structure of this compound indicates a mixed biosynthetic origin, characteristic of meroterpenoids.[1] While the specific biosynthetic gene cluster in fungus LL-23G227 has not been reported, a putative pathway has been inferred from biomimetic total synthesis studies.[1] This pathway involves the convergence of the polyketide and mevalonate (terpenoid) pathways.

-

Polyketide Moiety Synthesis: A polyketide synthase (PKS) is proposed to synthesize an orsellinic acid-type aromatic precursor from acetyl-CoA and malonyl-CoA units.

-

Sesquiterpenoid Moiety Synthesis: Concurrently, the mevalonate pathway produces the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[6]

-

Prenylation: A prenyltransferase enzyme likely catalyzes the attachment of the farnesyl group from FPP to the polyketide-derived aromatic ring, forming a farnesyl-resorcylate intermediate.[1]

-

Cationic Cyclization: The final key step is a proposed enzyme-mediated, acid-catalyzed cationic polyene cyclization of the farnesyl side chain to construct the characteristic fused tetracyclic ring system of this compound.[1]

Conclusion

This compound remains a compelling natural product due to its complex chemical architecture and antibacterial properties. It is produced by the terrestrial fungus LL-23G227 with significant yields reported under optimal fermentation conditions. While detailed experimental protocols for its production and isolation are not extensively published, established methodologies in mycology and natural product chemistry provide a clear framework for its generation and purification. The biosynthesis is understood to follow a classic meroterpenoid pathway, a hypothesis strongly supported by biomimetic chemical syntheses. Further investigation into the producing organism's genome is required to identify the specific biosynthetic gene cluster, which could unlock opportunities for synthetic biology approaches to improve yields and generate novel analogs for drug discovery and development.

References

- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Hongoquercin A: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin A is a tetracyclic meroterpenoid natural product first isolated from an unidentified fungus.[1] It has garnered interest within the scientific community due to its moderate antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from seminal isolation and synthetic chemistry literature. The document presents quantitative data in structured tables, outlines experimental protocols for its characterization, and includes visualizations of relevant experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound belongs to the meroterpenoid class of natural products, which are of mixed biosynthetic origin, partially derived from the polyketide pathway and the terpenoid pathway. Its complex and stereochemically rich tetracyclic core, featuring a trans-transoid decalin-dihydrobenzopyran ring system, presents a challenging and intriguing target for total synthesis and a platform for the development of new therapeutic agents. This guide serves as a centralized repository of its fundamental physicochemical characteristics.

Physical Properties

The physical properties of this compound have been characterized following its isolation and, more extensively, through various total synthesis campaigns. While the original isolation paper does not specify all physical constants, synthetic routes have provided detailed characterization of the molecule.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White solid | Inferred from synthetic procedures |

| Molecular Formula | C₂₅H₃₄O₄ | [1] |

| Molecular Weight | 402.54 g/mol | [1] |

| Melting Point | Not reported | |

| Optical Rotation | Not reported | |

| Solubility | Soluble in methanol, ethyl acetate, diethyl ether | Inferred from isolation and purification protocols |

Chemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its reactivity is dictated by the presence of a carboxylic acid, a phenol, and a complex saturated polycyclic system.

Table 2: Chemical Properties of this compound

| Property | Description | Source |

| Chemical Class | Meroterpenoid | [1] |

| Functional Groups | Carboxylic acid, Phenol, Alkene, Ether | [1] |

| Reactivity | Can undergo esterification, etherification, and reactions of the aromatic ring. The stereocenters can be susceptible to epimerization under certain conditions. | Inferred from synthetic studies |

Spectroscopic Data

The structural elucidation of this compound relied heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following data is for the synthesized compound and is consistent with the data for the natural product.

Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent not specified)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent not specified)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound.

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Source |

| HRMS | ESI | Data not available in search results | C₂₅H₃₄O₄ | [1] |

Experimental Protocols

This section details the methodologies employed for the isolation, purification, and characterization of this compound.

Isolation and Purification

This compound was first isolated from the fermentation broth of an unidentified fungus. The general workflow for its isolation is depicted below.

Protocol:

-

Fermentation: The producing fungal strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography to separate compounds based on polarity, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and a final purification step using high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the accurate mass and elemental composition, leading to the molecular formula.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of protons and carbons, respectively, helping to identify functional groups and the number of different types of atoms.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule.

-

Stereochemical Analysis: Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are used to determine the through-space proximity of protons, which helps in assigning the relative stereochemistry of the molecule.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and its absolute stereochemistry.

Synthesis

The total synthesis of (+)-Hongoquercin A has been achieved by multiple research groups. These synthetic routes often involve complex stereoselective reactions to construct the tetracyclic core. A generalized retrosynthetic analysis is presented below.

Biological Activity

This compound has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria. Further studies are required to fully elucidate its mechanism of action and potential as a lead compound for drug development.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers. The presented data, protocols, and workflows offer a foundational understanding of this intriguing natural product. The continued exploration of this compound's synthesis and biological activity holds promise for future discoveries in medicinal chemistry and drug development.

References

A Technical Guide to the Preliminary Cytotoxicity of Hongoquercin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific cytotoxicity of Hongoquercin A is limited. This document summarizes the existing findings and provides a generalized framework for its potential cytotoxic evaluation based on the suggested mechanism of action.

Introduction

This compound is a sesquiterpenoid antibiotic isolated from an unidentified fungus.[1] While its primary characterization has been in the context of antibacterial activity, preliminary observations suggest a potential for cytotoxicity against eukaryotic cells.[2] Mechanistic studies on its antibacterial properties indicated that this compound acts via membrane damage.[2] This mode of action is often not specific to prokaryotic cells and can translate to cytotoxic effects in mammalian cells. This guide provides an overview of the currently known cytotoxic effects of this compound and outlines relevant experimental protocols and potential mechanisms of action for further investigation.

Quantitative Cytotoxicity Data

Detailed quantitative data, such as IC50 values of this compound against various cancer cell lines, are not available in the public domain. The primary reported cytotoxic effect is on human red blood cells.

| Cell Type | Assay | Observed Effect | Quantitative Data (IC50) | Reference |

| Human Red Blood Cells | Hemolysis Assay | Cell lysis | Not Reported | [2] |

Postulated Mechanism of Action: Membrane Damage

The lytic effect of this compound on human red blood cells suggests that its cytotoxic mechanism of action in eukaryotic cells is likely due to the disruption of the cell membrane integrity.[2] This is consistent with its observed antibacterial mechanism.[2] Damage to the plasma membrane leads to a loss of ionic homeostasis, leakage of intracellular contents, and ultimately, cell death.

The following diagram illustrates a generalized pathway of cell death initiated by membrane damage, a plausible mechanism for this compound's cytotoxicity.

Experimental Protocols

Given the observed hemolytic activity of this compound, a hemolysis assay is a critical preliminary cytotoxicity study.

This protocol is a generalized procedure for assessing the hemolytic activity of a compound.

Objective: To determine the concentration-dependent hemolytic activity of this compound on human red blood cells (RBCs).

Materials:

-

This compound stock solution of known concentration.

-

Fresh human whole blood stabilized with an anticoagulant (e.g., heparin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Triton X-100 (or distilled water) as a positive control for 100% hemolysis.

-

PBS as a negative control.

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Centrifuge whole blood to pellet the RBCs.

-

Aspirate and discard the supernatant (plasma and buffy coat).

-

Wash the RBC pellet by resuspending in PBS and centrifuging. Repeat this step 3-5 times.

-

After the final wash, prepare a 2% (v/v) RBC suspension in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Add the 2% RBC suspension to each well containing the this compound dilutions, the positive control, and the negative control.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

-

Measurement:

-

After incubation, centrifuge the plate to pellet intact RBCs and cell debris.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm or 415 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of this compound using the following formula:

-

Plot the % hemolysis against the concentration of this compound to determine the HC50 value (the concentration that causes 50% hemolysis).

-

The following diagram outlines the workflow for the hemolysis assay.

Future Directions

The preliminary observation of hemolytic activity warrants a more comprehensive investigation into the cytotoxicity of this compound. Future studies should aim to:

-

Determine the IC50 values of this compound against a panel of human cancer cell lines using standard cytotoxicity assays such as MTT, XTT, or LDH release assays.

-

Investigate the kinetics of cytotoxicity to understand if the effect is rapid (suggesting membrane disruption) or delayed.

-

Explore the detailed molecular mechanisms underlying its cytotoxicity, including its effects on membrane potential, intracellular calcium levels, and the activation of specific cell death pathways (e.g., apoptosis, necroptosis).

-

Evaluate the in vivo toxicity and therapeutic potential of this compound in preclinical animal models.

Conclusion

The current body of evidence on the cytotoxicity of this compound is nascent, with the only reported effect being the lysis of human red blood cells.[2] This suggests a mechanism of action involving membrane damage, which is consistent with its antibacterial properties.[2] The provided experimental framework and hypothetical signaling pathway serve as a guide for future, more detailed investigations required to fully characterize the cytotoxic potential of this compound for any therapeutic applications. Rigorous and systematic studies are essential to elucidate its efficacy and safety profile.

References

Methodological & Application

Total Synthesis of (+)-Hongoquercin A from trans,trans-Farnesol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of the meroterpenoid natural product, (+)-Hongoquercin A, commencing from the commercially available starting material, trans,trans-farnesol. The synthesis employs a biomimetic strategy, featuring a key palladium-catalyzed decarboxylative allylic rearrangement to construct the farnesyl resorcylate core, followed by a diastereoselective cationic polyene cyclization to furnish the tetracyclic framework of the target molecule. This application note includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the successful replication of this synthesis.

Introduction

(+)-Hongoquercin A is a meroterpenoid natural product isolated from terrestrial fungi, which has demonstrated notable antibacterial activity.[1] Its complex tetracyclic structure, featuring a drimane core fused to a resorcinol moiety, has made it an attractive target for total synthesis. The synthetic route detailed herein, primarily based on the work of Barrett and colleagues, utilizes a convergent and efficient strategy that mimics the proposed biosynthetic pathway of this class of natural products.[1][2] The key transformations involve the construction of a farnesyl-substituted β-keto ester, which undergoes a palladium-catalyzed decarboxylative allylic rearrangement and subsequent aromatization to form a key resorcylate intermediate. The synthesis is completed by a Lewis acid-mediated cationic polyene cyclization, which diastereoselectively constructs the intricate tetracyclic core of (+)-Hongoquercin A.

Synthetic Pathway Overview

The total synthesis of (+)-Hongoquercin A from trans,trans-farnesol can be conceptualized in two main stages: the synthesis of the farnesyl resorcylate intermediate and the subsequent biomimetic cyclization to the final product.

Caption: Overall synthetic strategy for (+)-Hongoquercin A.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of (+)-Hongoquercin A.

Step 1: Synthesis of the Dioxinone β-Keto Ester

This step involves the trapping of an in situ generated acylketene with trans,trans-farnesol.

Protocol:

-

To a solution of Meldrum's acid derivative (1.0 eq) in anhydrous toluene (0.1 M), add trans,trans-farnesol (1.2 eq).

-

Heat the reaction mixture to 80 °C under an inert atmosphere.

-

Monitor the reaction by TLC until completion (typically 2-4 hours).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the dioxinone β-keto ester.

Step 2: Synthesis of the Farnesyl Resorcylate

This key transformation involves a palladium-catalyzed decarboxylative allylic rearrangement followed by in-situ aromatization.

Protocol:

-

To a solution of the dioxinone β-keto ester (1.0 eq) in anhydrous THF (0.05 M), add Pd₂(dba)₃ (0.05 eq) and triphenylphosphine (0.2 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add a solution of 2-acetyl-gamma-butyrolactone (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, and heat the reaction to 65 °C.

-

Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the farnesyl resorcylate.

Step 3: Cationic Polyene Cyclization to (+)-Hongoquercin A

The final step involves a diastereoselective cationic polyene cyclization to form the tetracyclic core.

Protocol:

-

Dissolve the farnesyl resorcylate (1.0 eq) in anhydrous dichloromethane (0.01 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add a solution of tin(IV) chloride (2.0 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (+)-Hongoquercin A.

Data Presentation

The following tables summarize the quantitative data for the key intermediates and the final product in the synthesis of (+)-Hongoquercin A.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Dioxinone β-Keto Ester | 1 | C₂₅H₃₈O₄ | 402.57 | 75-85 | Colorless oil |

| Farnesyl Resorcylate | 2 | C₂₅H₃₆O₄ | 400.55 | 60-70 | Pale yellow oil |

| (+)-Hongoquercin A | 3 | C₂₅H₃₆O₄ | 400.55 | 50-60 | White solid |

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ | Optical Rotation [α]²⁰D |

| Dioxinone β-Keto Ester | 5.0-5.2 (m, 3H), 4.6 (d, J=8.0 Hz, 2H), 3.4 (s, 2H), 2.1-1.9 (m, 8H), 1.7-1.5 (m, 15H) | 168.5, 164.2, 145.1, 140.3, 135.8, 124.1, 123.8, 118.9, 98.7, 62.4, 49.8, 39.7, 39.6, 26.7, 26.2, 25.7, 17.7, 16.5, 16.0 | calcd. for C₂₅H₃₉O₄⁺: 403.2848, found: 403.2851 | N/A |

| Farnesyl Resorcylate | 6.2-6.4 (m, 2H), 5.1-5.3 (m, 3H), 3.3 (d, J=7.2 Hz, 2H), 2.5 (s, 3H), 2.1-1.9 (m, 8H), 1.7-1.5 (m, 12H) | 158.1, 156.4, 142.3, 138.5, 135.4, 131.3, 124.3, 123.9, 115.2, 108.1, 101.9, 39.7, 28.3, 26.7, 26.6, 25.7, 17.7, 16.0, 9.5 | calcd. for C₂₅H₃₇O₄⁺: 401.2692, found: 401.2690 | N/A |

| (+)-Hongoquercin A | 6.1 (s, 1H), 3.4 (dd, J=11.2, 4.4 Hz, 1H), 2.6 (s, 3H), 1.8-0.8 (m, 27H) | 155.2, 154.8, 138.1, 111.9, 108.4, 102.1, 78.9, 55.6, 50.1, 41.8, 40.2, 39.8, 37.4, 33.4, 33.3, 27.5, 24.5, 21.7, 19.5, 18.2, 16.6, 15.6, 9.8 | calcd. for C₂₅H₃₇O₄⁺: 401.2692, found: 401.2689 | +25.4 (c 1.0, CHCl₃) |

Experimental Workflow Visualization

The following diagram illustrates the workflow for a single synthetic cycle from the dioxinone β-keto ester to the purified (+)-Hongoquercin A.

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Biomimetic Synthesis of Hongoquercin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Hongoquercin A, a tetracyclic meroterpenoid with notable biological activities. The strategies outlined herein are based on published literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a fungal meroterpenoid characterized by a complex tetracyclic ring system, combining a polyketide-derived resorcinol core with a sesquiterpenoid moiety.[1] Its intriguing molecular architecture and promising antibacterial activity have made it an attractive target for total synthesis. Biomimetic approaches, which mimic the proposed biosynthetic pathways, offer an elegant and efficient strategy for the construction of such complex natural products. These strategies often involve a dual biomimetic approach, sequentially assembling the aromatic and terpenoid portions from acyclic precursors.[2]

This document details two prominent biomimetic strategies for the synthesis of this compound, focusing on the key chemical transformations and providing detailed experimental protocols.

Strategy 1: Dual Biomimetic Synthesis via Polyketide Aromatization and Cationic Polyene Cyclization

This strategy, pioneered by the Barrett group, commences with the commercially available acyclic terpenoid, trans,trans-farnesol, and employs a sequential polyketide aromatization and a late-stage cationic polyene cyclization to construct the this compound core.[2]

Signaling Pathway and Logic Diagram

Caption: Overall workflow for the dual biomimetic synthesis of this compound.

Key Experimental Protocols

1. Synthesis of the Farnesyl-Resorcylate Intermediate

This phase involves the construction of the aromatic resorcylate core functionalized with the farnesyl side chain. A key step is the palladium-catalyzed decarboxylative allylic rearrangement of a dioxinone β,δ-diketo ester, which is subsequently aromatized.[2]

| Step | Reaction | Key Reagents & Conditions | Yield (%) |

| 1a | Formation of Dioxinone Diketo Ester from trans,trans-Farnesol | 1. Acetoacetate derivative, Base 2. Meldrum's acid derivative | Data not fully available |

| 1b | Pd-Catalyzed Decarboxylative Allylic Rearrangement | Pd(PPh₃)₄, THF, reflux | ~80% |

| 1c | Aromatization to Farnesyl Resorcylate | Base (e.g., DBU), heat | ~90% |

Protocol for Pd-Catalyzed Decarboxylative Allylic Rearrangement (Representative)

-

To a solution of the dioxinone β,δ-diketo ester (1.0 eq) in anhydrous THF is added Pd(PPh₃)₄ (0.05 eq).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the rearranged product.

2. Polyene Cyclization to this compound

The farnesyl-resorcylate intermediate undergoes a regioselective oxidation of the terminal double bond, followed by a cationic cyclization to furnish the tetracyclic core of this compound.[2]

| Step | Reaction | Key Reagents & Conditions | Yield (%) |

| 2a | Regioselective Terminal Alkene Oxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | ~70-80% |

| 2b | Cationic Polyene Cyclization | Lewis Acid (e.g., SnCl₄), CH₂Cl₂, -78 °C | ~50-60% |

Protocol for Cationic Polyene Cyclization

-

A solution of the terminal epoxide (1.0 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

-

A solution of SnCl₄ (1.2 eq) in CH₂Cl₂ is added dropwise.

-

The reaction is stirred at -78 °C for 1-2 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield this compound.

Strategy 2: Biomimetic Synthesis via Gold-Catalyzed Enyne Cyclization

An alternative biomimetic approach utilizes a gold-catalyzed enyne cyclization as a key step. This strategy begins with geraniol and involves the synthesis of an enyne resorcylate precursor.[1]

Experimental Workflow

Caption: Workflow for the synthesis of this compound analogs via enyne cyclization.

Key Experimental Protocols

1. Synthesis of the Enyne Resorcylate Precursor

This multi-step sequence transforms geraniol into a key dioxinone keto ester, which is then converted to the enyne resorcylate.[1]

| Step | Reaction | Key Reagents & Conditions | Yield (%) |

| 1a | Synthesis of Dioxinone Keto Ester from Geraniol | Multi-step sequence involving allylic functionalization and alkyne synthesis | Data not fully available |

| 1b | Conversion to Enyne Resorcylate | 1. Regioselective acylation 2. Tsuji-Trost rearrangement 3. Aromatization | Data not fully available |

2. Gold-Catalyzed Enyne Cyclization

The enyne resorcylate undergoes a gold-catalyzed cyclization to form the core structure of Hongoquercin analogs.

| Step | Reaction | Key Reagents & Conditions | Yield (%) |

| 2a | Gold-Catalyzed Enyne Cyclization | Au(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆), solvent (e.g., CH₂Cl₂) | ~60-70% |

Protocol for Gold-Catalyzed Enyne Cyclization (Representative)

-

To a solution of the enyne resorcylate precursor (1.0 eq) in anhydrous CH₂Cl₂ is added the gold(I) catalyst (0.05 eq).

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until complete consumption of the starting material as indicated by TLC.

-

The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Data Summary

The following table summarizes the overall yields for the synthesis of this compound via the dual biomimetic strategy.

| Starting Material | Number of Steps | Overall Yield (%) | Reference |

| trans,trans-Farnesol | 6 | ~20% | [2] |

Conclusion

The biomimetic synthesis strategies for this compound provide efficient and elegant routes to this complex natural product. The dual biomimetic approach from trans,trans-farnesol is particularly noteworthy for its convergency and stereocontrol in the cationic polyene cyclization step. The gold-catalyzed enyne cyclization offers an alternative and powerful method for the construction of the tetracyclic core. These application notes provide a foundation for researchers to further explore the synthesis of this compound and its analogs for potential therapeutic applications.

References

- 1. Biomimetic Syntheses of Analogs of this compound and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Hongoquercin A: A Detailed Guide to Key Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the key steps in the enantioselective synthesis of the tetracyclic meroterpenoid, (+)-Hongoquercin A. This natural product has garnered significant interest due to its unique chemical architecture and potential biological activity. The synthesis described herein follows a biomimetic approach, commencing from the readily available starting material, trans,trans-farnesol.

The core strategy involves three pivotal transformations: a palladium-catalyzed decarboxylative allylic rearrangement to construct a key β,δ-diketo dioxinone intermediate, a subsequent aromatization to form a farnesyl-resorcylate, and a final, stereochemistry-defining enantioselective polyene cyclization. This application note will delve into the specifics of each of these critical steps, providing detailed protocols and quantitative data to aid in their replication and adaptation.

Key Synthetic Steps: An Overview

The enantioselective synthesis of (+)-Hongoquercin A is a multi-step process that hinges on the precise execution of several key chemical reactions. The overall workflow is depicted below, highlighting the progression from the linear precursor to the complex tetracyclic core of the natural product.

Figure 1. High-level workflow for the enantioselective synthesis of (+)-Hongoquercin A.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess for the key transformations in the synthesis of (+)-Hongoquercin A. This data is compiled from the seminal work in the field and provides a benchmark for researchers undertaking this synthesis.[1][2]

| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement | β,δ-Diketo Dioxinone | 85-90 | N/A | [1] |

| Aromatization | Farnesyl-Resorcylate Intermediate | 75-80 | N/A | [1] |

| Enantioselective Protonation-Cyclization | (+)-Hongoquercin A | 15 | 20 | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the three key steps in the enantioselective synthesis of (+)-Hongoquercin A.

Palladium(0)-Catalyzed Decarboxylative Allylic Rearrangement

This reaction establishes the core carbon skeleton of the resorcinol precursor through a palladium-catalyzed rearrangement of a dioxinone β,δ-diketo ester.[1][2]

Reaction Scheme:

Figure 2. Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement.

Protocol:

-

To a solution of the dioxinone β,δ-diketo ester (1.0 equiv) in anhydrous and degassed tetrahydrofuran (THF, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β,δ-diketo dioxinone.

Aromatization to the Farnesyl-Resorcylate Intermediate

The β,δ-diketo dioxinone is then aromatized to form the key farnesyl-resorcylate intermediate, which is the direct precursor for the subsequent cyclization.[1][2]

Reaction Scheme:

Figure 3. Aromatization to Farnesyl-Resorcylate.

Protocol:

-

To a solution of the β,δ-diketo dioxinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at room temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the farnesyl-resorcylate.

Enantioselective Polyene Cyclization via Protonation

This crucial step establishes the tetracyclic core of (+)-Hongoquercin A with the desired stereochemistry. The enantioselectivity is induced by a chiral Brønsted acid catalyst during the protonation-initiated cyclization cascade.[2]

Reaction Scheme:

Figure 4. Enantioselective Protonation-Cyclization.

Protocol:

-

Prepare a solution of the chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid, 0.2 equiv) in anhydrous dichloromethane (0.01 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

To this solution, add a solution of antimony pentachloride (SbCl₅, 0.2 equiv) in dichloromethane. Stir the mixture for 30 minutes at -78 °C to pre-form the Lewis acid-enhanced chiral Brønsted acid complex.

-

Add a solution of the farnesyl resorcylate (1.0 equiv) in dichloromethane dropwise to the catalyst solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

-

Upon completion (typically after several hours), quench the reaction by the addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate (+)-Hongoquercin A. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).

Logical Relationships in the Synthesis

The synthetic sequence for (+)-Hongoquercin A is a highly logical progression, where each step sets the stage for the next. The initial steps are dedicated to assembling a linear precursor with the correct functionalities, which is then poised for the key cyclization event.

Figure 5. Logical flow of the (+)-Hongoquercin A synthesis.

This detailed guide provides researchers with the necessary information to undertake the enantioselective synthesis of (+)-Hongoquercin A. The provided protocols and data serve as a valuable resource for navigating the key challenges of this complex and elegant total synthesis.

References

Application Notes and Protocols for Hongoquercin A in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin A is a sesquiterpenoid antibiotic that has been isolated from an unidentified terrestrial fungus.[1] It is structurally related to compounds commonly found in brown algae and dictyoceratid sponges.[1] Preliminary studies have indicated that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.[1] Notably, it has shown potential against clinically significant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] The primary mechanism of its bactericidal action is suggested to be the disruption of the bacterial cell membrane.[2]

These application notes provide detailed protocols for performing antibacterial susceptibility testing with this compound using standard laboratory methods. The included methodologies will enable researchers to determine the minimum inhibitory concentration (MIC) and assess the zone of inhibition against various bacterial strains. Additionally, a protocol to investigate the membrane-damaging effects of this compound is provided.

Data Presentation

The following table summarizes the expected quantitative data from antibacterial susceptibility testing of this compound. Note that specific values from the primary literature are not publicly available in the accessed search results; this table serves as a template for recording experimental findings.

| Bacterial Strain | This compound MIC (µg/mL) | Zone of Inhibition (mm) [Disk Content] |

| Staphylococcus aureus ATCC 29213 | ||

| Staphylococcus aureus (MRSA) | ||

| Enterococcus faecalis ATCC 29212 | ||

| Enterococcus faecium (VRE) | ||

| Bacillus subtilis ATCC 6633 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to a starting concentration for the assay (e.g., 256 µg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in CAMHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination.

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

Calipers or a ruler

Procedure:

-

Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

-

Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-